molecular formula C8H10N2O2S B2769216 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine CAS No. 2172216-83-8

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine

Cat. No.: B2769216
CAS No.: 2172216-83-8
M. Wt: 198.24
InChI Key: YKBCYKQUNXYUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine is a chemical compound that features a thiazole ring substituted with an oxolane-3-carbonyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine typically involves the reaction of 1,3-thiazole-2-amine with oxolane-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The oxolane-3-carbonyl group can enhance the compound’s binding affinity to its target, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid
  • Oxolane-3-carbonyl isothiocyanate
  • Oxolane-3-carbonyl iodide

Uniqueness

5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the oxolane-3-carbonyl group. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds. The thiazole ring provides aromatic stability and potential for various chemical modifications, while the oxolane-3-carbonyl group offers additional sites for functionalization and interaction with biological targets.

Properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-10-3-6(13-8)7(11)5-1-2-12-4-5/h3,5H,1-2,4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBCYKQUNXYUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C2=CN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.